molecular formula C12H22CuO14 B086309 Copper D-gluconate CAS No. 13005-35-1

Copper D-gluconate

Cat. No.: B086309
CAS No.: 13005-35-1
M. Wt: 453.84 g/mol
InChI Key: OCUCCJIRFHNWBP-IYEMJOQQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper D-gluconate (C₁₂H₂₂CuO₁₄; molecular weight: 453.84 g/mol) is a coordination complex where copper(II) ions are chelated by D-gluconate ligands. It appears as a light blue crystalline powder with a melting point of 155–157°C . Industrially, it is utilized in lithium-ion battery anodes (e.g., Si-Cu₃Si composites) and as a dietary copper supplement . Its safety profile indicates acute aquatic toxicity (Category Acute 1), necessitating careful environmental handling .

Chemical Reactions Analysis

Types of Reactions: Copper D-gluconate undergoes various chemical reactions, including:

    Oxidation: this compound can participate in oxidation reactions due to the presence of copper ions.

    Reduction: The compound can also undergo reduction reactions, where copper ions are reduced to their elemental form.

    Substitution: this compound can participate in substitution reactions, where the copper ion is replaced by another metal ion.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.

    Substitution Reagents: Substitution reactions often involve other metal salts or complexing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield elemental copper .

Scientific Research Applications

Medical Applications

1.1 Copper Deficiency Treatment

Copper D-gluconate is primarily used to address copper deficiency in patients. A notable case study involved a patient who developed copper-deficiency anemia post-esophagectomy. The individual received intravenous copper gluconate supplementation, resulting in a significant increase in serum copper levels and normalization of white blood cell counts after six weeks of treatment .

1.2 Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro experiments demonstrated that treating Vero E6 cells with this compound significantly reduced the infection rate by up to 78% at optimal concentrations (25-100 µM). The compound not only lowered the number of infected cells but also inhibited viral replication within the cells, showcasing its potential as a therapeutic agent against COVID-19 .

Nutritional Applications

This compound serves as a dietary supplement, providing an essential trace mineral necessary for various physiological functions, including iron metabolism and the formation of connective tissue. Its bioavailability makes it an effective choice for supplementation in populations at risk of deficiency, such as those with malabsorption syndromes or specific dietary restrictions.

Table 1: Comparison of this compound with Other Copper Supplements

Supplement TypeBioavailabilityCommon Uses
This compoundHighDietary supplementation, antiviral
Copper sulfateModerateAnimal feed, industrial applications
Copper acetateLowResearch applications

Cosmetic Applications

This compound is also utilized in cosmetic formulations for its antioxidant properties and ability to promote skin health. It is included in various skincare products aimed at enhancing skin elasticity and reducing signs of aging by stimulating collagen production.

Case Study: Safety Assessment in Cosmetics

A comprehensive safety assessment evaluated the chronic oral toxicity of copper gluconate in animal models. The study found no significant adverse effects at low dietary concentrations, indicating its safety for topical application in cosmetic products .

Research Applications

This compound has been investigated for its effects on human embryonic stem cells (hESCs). Research indicated that non-toxic concentrations could enhance cell viability and proliferation, making it a candidate for applications in regenerative medicine .

Comparison with Similar Compounds

Structural and Physical Comparisons

Crystallinity and Analytical Characterization

Copper D-gluconate exhibits an amorphous structure, as revealed by X-ray powder diffraction and terahertz (THz) spectroscopy. This contrasts with crystalline metal gluconates like calcium D-gluconate monohydrate, which forms defined lattice structures detectable via THz imaging . The amorphous nature may influence dissolution rates and bioavailability compared to crystalline analogs.

Table 1: Structural Properties of Selected Metal Gluconates

Compound Crystallinity Key Analytical Method Reference ID
This compound Amorphous THz spectroscopy, XRD
Calcium D-gluconate Crystalline THz imaging
Ferrous D-gluconate - ATR-FTIR spectroscopy

Chemical and Thermodynamic Properties

Acidity and Chelation Behavior

D-gluconate acts as a stronger acid (log Kₕ = 3.30) compared to simple monocarboxylic acids (e.g., acetic acid, log Kₕ ~ 4.6) due to hydrogen bonding between deprotonated carboxylate and adjacent hydroxyl groups . This enhanced acidity stabilizes metal complexes, with stability constants varying by metal ion charge and size. Copper(II) forms stronger chelates than alkali or alkaline earth metals (e.g., Na⁺, Ca²⁺), influencing applications in catalysis and nutrient delivery .

Table 2: Thermodynamic and Chelation Properties

Property This compound Sodium D-gluconate Calcium D-gluconate
log Kₕ (Protonation) 3.30 ± 0.10 - -
H (kJ·mol⁻¹) -4.03 ± 0.07 - -
Chelation Strength High (Cu²⁺) Low (Na⁺) Moderate (Ca²⁺)

Functional and Application-Based Comparisons

Bioavailability and Food Fortification

Magnesium D-gluconate outperforms magnesium L-pidolate and other salts in fermented milk fortification, minimizing syneresis (water separation) and maintaining color parameters (Lab*) close to control samples. Its superior organoleptic properties make it ideal for dairy products .

Pharmaceutical Delivery Systems

Ferrous D-gluconate exhibits enhanced sorption capacity in hydrogels when complexed with hydroxypropyl-β-cyclodextrin (HPCD), doubling loading efficiency compared to free ferrous gluconate .

Metabolic Pathways and Toxicity

In neonatal calves, sodium D-gluconate showed poor alkalinizing capacity and slow metabolism, accumulating in blood. In contrast, sodium acetate and L-lactate were rapidly metabolized, making them better alkalinizing agents . This compound’s environmental toxicity requires cautious disposal compared to less toxic analogs like calcium gluconate .

Table 3: Comparative Overview of Metal Gluconates

Aspect This compound Magnesium D-Gluconate Calcium D-Gluconate Ferrous D-Gluconate
Primary Use Batteries, supplements Food fortification Pharma/construction Iron delivery systems
Structure Amorphous Likely crystalline Crystalline -
Bioavailability High (Cu²⁺) High (Mg²⁺) Moderate (Ca²⁺) Enhanced via HPCD
Environmental Impact Acute aquatic toxicity Low toxicity Low toxicity -

Biological Activity

Copper D-gluconate is a compound that has garnered attention in various fields, including medicine, agriculture, and biochemistry. This article delves into its biological activities, focusing on its therapeutic potential, mechanisms of action, and safety profile, supported by research findings and case studies.

Overview of this compound

This compound is a chelated form of copper used in dietary supplements and as an antimicrobial agent. It combines copper with gluconic acid, enhancing its bioavailability and reducing gastrointestinal irritation compared to other copper salts. The compound is recognized for its role in various biological processes, including enzymatic functions and cellular metabolism.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against SARS-CoV-2 in Vero E6 cells, demonstrating a substantial reduction in infection rates at specific concentrations:

Concentration (μM)Infection Rate (%)Reduction (%)
023.8-
218.920.6
1020.613.4
256.971
505.377
1005.278

At concentrations above 400 μM, cell viability decreased significantly, indicating a dose-dependent toxicity . This suggests that while this compound can be effective as an antiviral agent, careful consideration of dosage is crucial.

2. Effects on Hematological Parameters

In a study investigating the combination of disulfiram and copper gluconate on rodents, significant reductions in hematological parameters were observed. Specifically, the packed cell volume (PCV) and white blood cell (WBC) counts were notably affected:

Treatment GroupPCV Reduction (%)WBC Reduction (%)
Control--
Copper Gluconate (Low Dose)Significant (p < 0.05)Significant (p < 0.05)
Disulfiram/Copper Gluconate (High Dose)Significant (p < 0.05)Significant (p < 0.05)

These findings suggest that while this compound may have therapeutic applications, it also poses risks for hematological health at certain dosages .

3. Toxicological Studies

This compound has been subjected to various toxicological assessments to determine its safety profile. In chronic oral toxicity studies involving rodents:

  • Doses : Rats were administered varying concentrations of copper gluconate.
  • Findings : Significant growth retardation and high mortality rates were observed at higher doses (160 mg/kg/d), with notable organ-specific effects such as hypertrophied organs and renal damage .

These studies underline the importance of adhering to recommended dosages to mitigate adverse effects.

Clinical Application in Oncology

A Phase I clinical trial assessed the safety and tolerability of disulfiram combined with copper gluconate in patients with advanced solid tumors. The study found that the combination was well-tolerated at doses up to 8 mg of elemental copper per day without dose-limiting toxicities observed . While no objective responses were recorded, some patients experienced temporary disease stabilization.

Agricultural Applications

This compound has been explored as an eco-friendly alternative for controlling bacterial and fungal diseases in crops such as apple and orange trees. Field trials demonstrated its effectiveness against common pathogens during pre-harvest stages, suggesting its potential role in sustainable agriculture .

Q & A

Basic Research Questions

Q. What are the structural characteristics and stability considerations of Copper D-gluconate in aqueous solutions?

this compound (C₁₂H₂₂CuO₁₄) is a carboxylate complex where copper ions coordinate with D-gluconate ligands. Its stability in aqueous solutions depends on pH and ionic strength. In alkaline conditions, condensation reactions between hydroxyl groups and metal ions can alter coordination geometry, as shown in DFT studies of analogous systems . For experimental validation, measure pH-dependent solubility and use spectroscopic techniques (e.g., FT-IR) to track structural changes.

Q. How can researchers accurately quantify this compound in biological or environmental samples?

Enzymatic colorimetric assays are widely used. For example:

  • Step 1: Extract this compound using acid hydrolysis (0.1 M HCl, 30 min).
  • Step 2: Apply the D-Gluconate Assay Kit (e.g., ab204703), where gluconokinase converts D-gluconate to D-gluconate-6-phosphate, producing a colorimetric signal (450 nm) proportional to concentration .
  • Validation: Compare with HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to resolve matrix interferences .

Q. What experimental controls are critical when studying this compound’s redox activity in vitro?

  • Baseline controls: Use chelators (e.g., EDTA) to distinguish copper-specific effects from ligand-mediated reactions.
  • Negative controls: Replace this compound with non-redox-active analogs (e.g., Magnesium D-gluconate) .
  • Oxidative stability: Monitor dissolved oxygen levels, as Cu²⁺ can catalyze Fenton-like reactions in aerobic conditions .

Advanced Research Questions

Q. How do advanced sensor systems utilizing GntR transcription factors dynamically respond to this compound in synthetic biology applications?

GntR-based biosensors detect D-gluconate via de-repression mechanisms. In cell-free systems (e.g., PURE-Express), GntR binds to operator DNA until displaced by D-gluconate, activating fluorescent reporters (e.g., Venus). Key parameters:

  • Dose-response: Optimize D-gluconate concentrations (0–10 mM) to fit Hill equation models .
  • Kinetic validation: Use surface plasmon resonance (SPR) to measure binding affinities (Kd) between GntR and this compound .

Q. What computational methods elucidate reaction mechanisms involving this compound in alkaline environments?

Density functional theory (DFT) with dispersion corrections predicts coordination geometries and activation barriers. For example:

  • Model: Simulate condensation reactions between [Cu(OH)₄]²⁻ and D-gluconate in silico.
  • Validation: Compare computed reaction energies (ΔG ≈ −2.3 kcal/mol) with experimental calorimetry data .

Q. How can researchers address discrepancies in reported stability constants of this compound complexes across experimental conditions?

  • Methodological audit: Ensure consistent ionic strength (e.g., 0.1 M NaCl) and temperature (25°C) during potentiometric titrations.
  • Speciation modeling: Use software like PHREEQC to account for pH-dependent species distribution, referencing Nd³⁺/D-gluconate speciation diagrams as a template .

Q. What enzymatic pathways involve this compound as a substrate or cofactor in microbial systems?

  • Gluconate dehydrogenase (GADH): Recombinant E. coli expressing GADH converts D-gluconate to 2-keto-D-gluconate (2KDG) with >95% yield. Copper may enhance electron transfer in this pathway .
  • Experimental design: Use gene knockout strains to isolate this compound-specific metabolic contributions.

Q. How do nanoMIP-based detection platforms enhance selectivity for this compound analysis in complex matrices?

Molecularly imprinted nanoparticles (nanoMIPs) improve specificity:

  • Synthesis: Polymerize acrylamide monomers around this compound templates.
  • Detection: Apply differential pulse voltammetry (DPV) with limits of detection (LOD) <0.025 g/L in wine or plant extracts .

Q. Methodological Notes

  • Data contradiction resolution: Cross-validate results using orthogonal techniques (e.g., SPR + enzymatic assays).
  • Advanced instrumentation: Prioritize hyphenated methods (e.g., LC-MS/MS) for speciation analysis in biological systems.

For experimental reproducibility, adhere to guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed supplemental data, rigorous compound characterization) .

Properties

IUPAC Name

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCCJIRFHNWBP-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CuO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035960
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-09-3
Record name Bis(D-gluconato-κO1,κO2)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper gluconate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper gluconate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPPER GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper D-gluconate
Reactant of Route 2
Copper D-gluconate
Reactant of Route 3
Copper D-gluconate
Reactant of Route 4
Copper D-gluconate
Reactant of Route 5
Copper D-gluconate
Reactant of Route 6
Reactant of Route 6
Copper D-gluconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.